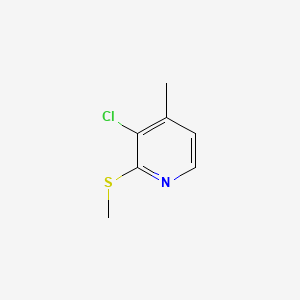

3-Chloro-4-methyl-2-(methylthio)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-methyl-2-(methylthio)pyridine is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What are the established synthetic methodologies for 3-Chloro-4-methyl-2-(methylthio)pyridine, and how do reaction parameters influence the outcomes?

Level: Basic

Answer:

The synthesis of this compound typically involves:

- Nucleophilic substitution : Reacting a pre-functionalized pyridine derivative (e.g., 3-chloro-4-methylpyridine) with methanethiol or its derivatives under basic conditions .

- Cross-coupling reactions : Utilizing palladium-catalyzed Suzuki-Miyaura coupling to introduce the methylthio group, though this requires pre-functionalization with a leaving group (e.g., iodine or bromine) at position 2 .

Key reaction parameters :

- Temperature : Higher temperatures (80–120°C) enhance reaction rates but may lead to side reactions like oxidation of the methylthio group .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) are preferred for coupling reactions .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency .

Q. How can researchers optimize the purity and yield of this compound during synthesis?

Level: Advanced

Answer:

Optimization strategies include:

- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates byproducts. Recrystallization in ethanol/water mixtures improves crystalline purity .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

- Catalyst loading : Reducing Pd catalyst to 1–2 mol% minimizes metal contamination while maintaining yield in coupling reactions .

Data-driven approach :

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

Level: Basic

Answer:

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., methylthio at δ 2.5 ppm for ¹H; pyridine ring carbons at δ 120–160 ppm for ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₇H₈ClNS, exact mass: 175.01 g/mol) .

- HPLC : Quantifies purity using C18 columns with UV detection at 254 nm .

Q. How does the methylthio substituent at position 2 influence the electronic properties and reactivity of the pyridine ring compared to other sulfur-containing groups?

Level: Advanced

Answer:

The methylthio group (-SMe) is a moderate electron donor via resonance, which:

- Activates the pyridine ring toward electrophilic substitution at positions 5 and 6.

- Enables oxidation : Under mild conditions (H₂O₂, AcOH), it forms sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering solubility and bioactivity .

Comparison with other sulfur groups :

| Group | Electronic Effect | Reactivity |

|---|---|---|

| -SMe | Electron-donating | Oxidizable |

| -SH | Strong donor | Prone to dimerization |

| -SO₂CH₃ | Electron-withdrawing | Stabilizes negative charge |

Q. What are the documented biological activities of this compound derivatives, and how do structural modifications alter these properties?

Level: Advanced

Answer:

Derivatives of this compound exhibit:

- Antimicrobial activity : Fluorine or bromine substitution at position 4 enhances potency against Gram-positive bacteria .

- Herbicidal effects : Methylthio-to-sulfone conversion increases lipophilicity, improving foliar absorption .

Structure-Activity Relationship (SAR) Table :

Q. What strategies are recommended for resolving contradictions in experimental data when synthesizing novel derivatives of this compound?

Level: Advanced

Answer:

- Control experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts .

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to confirm regiochemistry .

- Collaborative analysis : Use X-ray crystallography to resolve ambiguous stereochemistry in derivatives .

Case Study : Conflicting HPLC purity reports (95% vs. 85%) were resolved by identifying a UV-inactive byproduct via LC-MS .

Properties

Molecular Formula |

C7H8ClNS |

|---|---|

Molecular Weight |

173.66 g/mol |

IUPAC Name |

3-chloro-4-methyl-2-methylsulfanylpyridine |

InChI |

InChI=1S/C7H8ClNS/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 |

InChI Key |

PZPRCBFEHTXMMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)SC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.